

# Application Notes and Protocols: PSB-1115 Dosage and Administration in Mice

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These notes provide a comprehensive guide for researchers on the use of **PSB-1115**, a selective A2B adenosine receptor (A2BR) antagonist, in mouse models. The information covers recommended dosages, administration routes, and detailed experimental protocols based on published in vivo studies.

## **Quantitative Data Summary**

The dosage and administration of **PSB-1115** can vary significantly depending on the mouse model and the therapeutic area being investigated. The following table summarizes quantitative data from key studies.



Mouse Model	Therape utic Area	Dosage	Administ ration Route	Frequen cy / Schedul e	Vehicle	Key Outcom es	Citations
Syngenei c Melanom a (B16- F10)	Cancer Immunol ogy	1 mg/kg	Peritumo ral (p.t.)	Daily for 4 consecuti ve days, starting 10 days post- tumor implantati on.	Phosphat e- Buffered Saline (PBS)	Delayed tumor growth, reduced MDSC accumula tion, increase d tumor-infiltrating CD8+ T cells and NKT cells.	[1][2][3]
Inflamma tory Pain	Inflamma tion / Analgesi a	3 mg/kg	Systemic (e.g., Intraperit oneal)	Not specified	Not specified	Dose- depende nt analgesic effect.	[4][5]
Carragee nan- Induced Edema	Inflamma tion	"High dose"	Intraperit oneal (i.p.) or Oral	Pre- treatment before carragee nan injection.	Not specified	Reduced paw edema formation	[4][5]
Combinat ion Therapy (Melano ma)	Cancer Immunol ogy	1 mg/kg	Peritumo ral (p.t.)	Daily for 4 consecuti ve days, concurre ntly with	Phosphat e- Buffered Saline (PBS)	Enhance d the antitumor efficacy of dacarbaz	[1][2]



## Methodological & Application

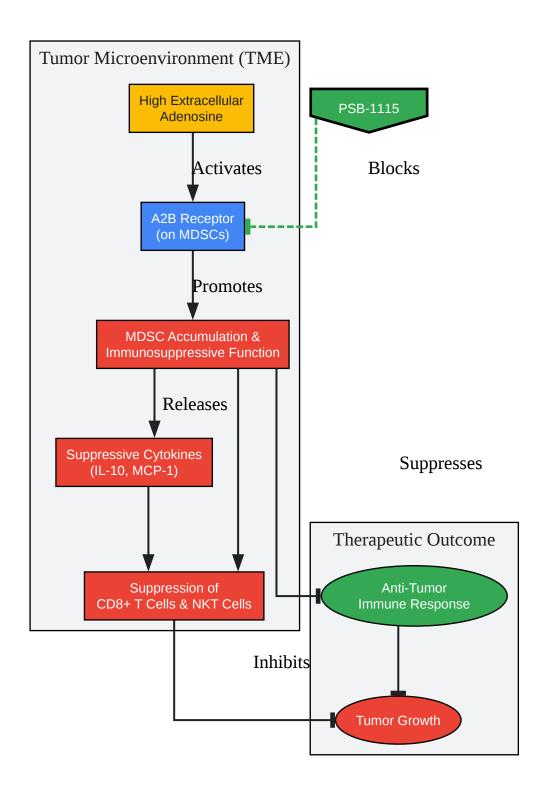
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## **Signaling Pathway and Mechanism of Action**

**PSB-1115** functions by blocking the A2B adenosine receptor, which is often upregulated in pathological conditions like the tumor microenvironment.[6] High levels of extracellular adenosine in tumors activate A2BR on myeloid-derived suppressor cells (MDSCs), promoting immune suppression.[2] **PSB-1115** reverses this effect, enhancing the anti-tumor immune response.[1][2]





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**Caption:** Mechanism of **PSB-1115** in the tumor microenvironment.

# **Experimental Protocols**

## Methodological & Application





Detailed methodologies are essential for reproducible in vivo experiments. Below are protocols for common models used to evaluate **PSB-1115**.

This protocol is adapted from studies using the B16-F10 melanoma model to assess the immunomodulatory effects of **PSB-1115**.[1][3][4]

#### A. Materials

- Animals: Female C57BL/6 mice, 6-8 weeks old.[1][4]
- Cells: B16-F10 murine melanoma cell line.[1]
- Reagents: PSB-1115 (water-soluble), sterile Phosphate-Buffered Saline (PBS) for vehicle and dilution.[1][7]
- Culture Medium: Dulbecco's modified Eagle's medium (DMEM) with 10% FBS, L-glutamine, penicillin, and streptomycin.[1]

#### B. Procedure

- Cell Culture: Culture B16-F10 cells in standard conditions. Harvest cells during the logarithmic growth phase and resuspend in sterile PBS at a concentration of 2 x 10<sup>6</sup> cells/mL.
- Tumor Implantation: Subcutaneously inject 2 x 10 $^5$  B16-F10 cells (in 100  $\mu$ L PBS) into the right flank of each mouse.[1][3]
- Tumor Growth Monitoring: Monitor tumor growth daily using calipers once tumors become palpable. Calculate tumor volume using the formula: (Length x Width^2) / 2.
- Treatment Initiation: Begin treatment when tumors reach a palpable size (e.g., 10 days after implantation).[1][3]
- Drug Administration:
  - PSB-1115 Group: Administer PSB-1115 at 1 mg/kg via peritumoral (p.t.) injection for four consecutive days.[1][3]



- Vehicle Control Group: Administer an equivalent volume of sterile PBS using the same route and schedule.[1]
- Endpoint Analysis:
  - Continue monitoring tumor volume daily.
  - Euthanize mice one day after the final injection.[3]
  - Isolate tumors and spleens for further analysis, such as flow cytometry to quantify immune cell populations (CD8+ T cells, NKT cells, CD11b+Gr1+ MDSCs) or measurement of cytokine levels (TNF-α, IFN-γ).[1][2]

This protocol evaluates the anti-inflammatory properties of **PSB-1115** in an acute inflammation model.[4][5]

#### A. Materials

- Animals: Male BALB/c or similar strain mice, 6-8 weeks old.
- Reagents: **PSB-1115**, 1% Carrageenan solution in sterile saline.
- Equipment: Plethysmometer for measuring paw volume.

#### B. Procedure

- Acclimatization: Allow mice to acclimate to the laboratory environment.
- Drug Administration: Administer **PSB-1115** (e.g., "high dose" or a dose range starting from 3 mg/kg) or vehicle via intraperitoneal (i.p.) or oral gavage at a specified time (e.g., 30-60 minutes) before the carrageenan injection.[4][5]
- Baseline Measurement: Measure the initial volume of the right hind paw of each mouse using a plethysmometer.
- Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.[4]

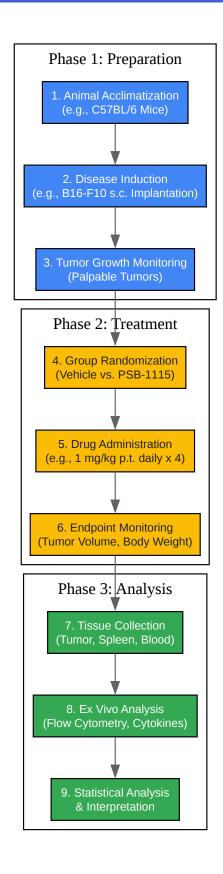


- Edema Measurement: Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).[4]
- Data Analysis: Calculate the percentage increase in paw volume for each mouse relative to
  its baseline measurement. Determine the percentage of edema inhibition for the PSB-1115treated group compared to the vehicle-treated control group.[4]

## **Experimental Workflow Visualization**

A typical workflow for testing the in vivo efficacy of **PSB-1115** in a cancer model is outlined below.





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**Caption:** General experimental workflow for **PSB-1115** in vivo efficacy studies.



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